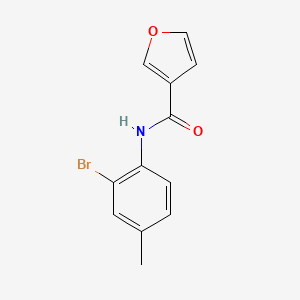
(4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate, also known as Cinnamyl cyanide, is a chemical compound that belongs to the family of organic compounds known as cinnamyl derivatives. This compound is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate is not fully understood. However, it is believed that the compound exerts its antibacterial, antifungal, and antiviral activities by inhibiting the growth and replication of microorganisms. It is also believed that the compound exerts its anti-inflammatory and antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
(4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound has also been found to possess antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. In addition, (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate has been found to possess anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate in lab experiments is its high purity and high yield. The compound is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate is its potential toxicity. The compound may be harmful if ingested, inhaled, or absorbed through the skin. Therefore, caution should be exercised when handling this compound.
Orientations Futures
There are several future directions for the use of (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate in scientific research. One direction is the development of new drugs based on the compound's antibacterial, antifungal, and antiviral activities. Another direction is the investigation of the compound's anti-inflammatory and antioxidant properties for the treatment of various diseases. Additionally, the compound's potential toxicity should be further investigated to ensure safe handling in lab experiments.
Méthodes De Synthèse
The synthesis of (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate can be achieved through several methods. One of the most common methods is the reaction of cinnamyl alcohol with cyanogen bromide in the presence of a base. Another method involves the reaction of cinnamyl chloride with sodium cyanide in the presence of a catalyst. Both methods yield high purity and high yield of (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate.
Applications De Recherche Scientifique
(4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate has been widely used in scientific research due to its unique properties. This compound is known to exhibit antibacterial, antifungal, and antiviral activities. It has also been found to possess anti-inflammatory and antioxidant properties. (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate has been used in the development of new drugs, especially those used in the treatment of infectious diseases.
Propriétés
IUPAC Name |
(4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-14-2-4-15(5-3-14)10-11-18(20)21-13-17-8-6-16(12-19)7-9-17/h2-11H,13H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMKDGGJWROLIR-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)OCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)OCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-2-methylpent-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7469382.png)











